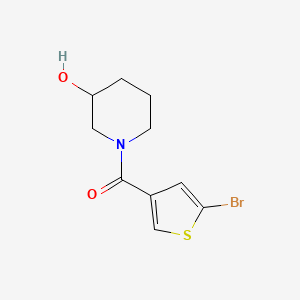

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol

Description

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 5-bromothiophene-3-carbonyl moiety. Its molecular formula is C₁₀H₁₂BrNO₂S, with a molecular weight of 290.19 g/mol and a CAS number of 90407-17-3 . The piperidin-3-ol group introduces a hydroxyl functionality that may participate in hydrogen bonding, influencing biological activity and solubility .

Properties

IUPAC Name |

(5-bromothiophen-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSRGUKZDPAJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-bromothiophene-3-carboxylic acid and piperidin-3-ol.

Coupling Reaction: The carboxylic acid group of 5-bromothiophene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Formation of Amide Bond: The activated carboxylic acid reacts with piperidin-3-ol to form the desired amide bond, yielding this compound.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol has been investigated for several applications:

1. Medicinal Chemistry

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further exploration in the treatment of infections.

- Anticancer Activity : Research has shown that the compound can inhibit the proliferation of cancer cells. It may act by modulating key signaling pathways involved in tumor growth and metastasis.

- Neuropharmacology : The compound is being studied for its potential effects on neurological disorders, with some evidence suggesting it may influence neurotransmitter systems.

2. Biological Research

- Mechanism of Action Studies : Investigations into the molecular interactions reveal that this compound may bind to specific receptors or enzymes, influencing their activity and leading to various biological outcomes.

- In Vitro Studies : Various in vitro assays have demonstrated its efficacy in inhibiting viral replication and modulating immune responses, highlighting its potential as an antiviral agent.

3. Materials Science

- The unique properties of this compound allow for its use in developing new materials with specific electronic or optical properties. Its incorporation into polymer matrices has been explored to enhance material performance.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and related compounds:

Anticancer Study : A study evaluated the anticancer effects against human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effective concentrations necessary to inhibit cell growth significantly.

Antiviral Evaluation : In a screening for antiviral activity, compounds structurally related to this compound demonstrated inhibition of viral replication in vitro, indicating potential for further development into antiviral therapeutics.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Antiviral | Inhibits viral replication |

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic neurotransmitter structures, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The bromothiophene moiety may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Piperidin-3-ol vs. Piperidin-4-ol Derivatives

A key positional isomer is 1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol (CAS: 1155054-57-1), which differs only in the hydroxyl group’s position on the piperidine ring (4 vs. 3). This minor structural change can significantly alter biological selectivity. For example, in sphingosine kinase inhibitors, piperidin-4-ol derivatives (e.g., RB-005) exhibited 15-fold higher selectivity for SK1 over SK2 compared to piperidin-3-ol analogs (RB-019, 6.1-fold selectivity) .

Table 1: Comparison of Positional Isomers

*Based on structural analogy to SK1 inhibitors.

Substituent Variations: Thiophene vs. Quinoline and Benzodioxole Groups

Replacing the 5-bromothiophene moiety with other aromatic systems drastically alters biological interactions:

- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol: This quinoline-containing analog binds the SARS-CoV-2 spike protein similarly to hydroxychloroquine (HCQ) but with improved safety . The quinoline’s planar structure facilitates π-π stacking, whereas the bromothiophene in the target compound may enhance halogen bonding .

- However, the absence of a carbonyl group reduces electrophilic reactivity compared to the target compound .

Table 2: Substituent-Driven Properties

Heterocyclic Modifications: Oxadiazole and Pyrrolidine Derivatives

- 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol: The oxadiazole ring introduces nitrogen-rich heterocyclic character, which may improve metabolic stability.

- The bromophenyl group retains halogen interactions but lacks the thiophene’s sulfur atom .

Biological Activity

1-(5-Bromothiophene-3-carbonyl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-bromothiophene-3-carbonyl group, contributing to its unique chemical properties. The presence of the thiophene moiety is significant, as thiophene derivatives are known for their diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing thiophene rings exhibit antimicrobial properties. In vitro studies have evaluated the antimicrobial activity of various derivatives against standard pathogenic bacterial strains. For instance, derivatives of thiophene linked to piperidine have demonstrated effectiveness against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Moderate |

Studies indicate that the introduction of halogen substituents on the thiophene ring can enhance the antibacterial efficacy. Specifically, compounds with bromine substitutions have shown increased potency compared to their non-brominated counterparts .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. The compound has been tested against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results indicate that this compound exhibits significant anti-proliferative activity.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | <25 |

| MCF-7 | <25 |

The anti-proliferative effects are attributed to the compound's ability to induce apoptosis in cancer cells, likely through the modulation of specific signaling pathways involved in cell cycle regulation and survival .

The biological activity of this compound is believed to involve its interaction with various molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects. Research indicates that the compound may interfere with cellular signaling pathways that promote proliferation and survival in both bacterial and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiophene derivatives for their antimicrobial properties, including this compound. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers tested this compound against multiple cancer cell lines. The compound demonstrated significant cytotoxicity at low concentrations, indicating its potential as a lead compound for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.